molecular formula C17H18N6O B292268 (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

(3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

Cat. No. B292268
M. Wt: 322.4 g/mol
InChI Key: VWVJICZYWPBZIL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields including pharmacology, biochemistry, and biotechnology. This compound is known for its unique chemical structure and properties which make it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one involves its binding to specific targets in the body, such as enzymes and proteins, and modulating their activity. This compound has been found to inhibit the activity of various kinases and phosphatases, which play important roles in cellular signaling pathways. It also exhibits anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one are diverse and depend on the specific target and pathway affected. In general, this compound has been found to modulate cellular signaling pathways involved in inflammation, pain, and tumor growth. It also exhibits fluorescent properties which make it useful for imaging and detection of biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one in lab experiments include its potent activity, high yield and purity, and unique chemical structure which makes it a promising candidate for further research and development. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one. These include:
1. Further studies on its safety and efficacy in vivo, including animal and clinical trials.
2. Development of new analogs and derivatives with improved activity and selectivity.
3. Investigation of its potential applications in other fields, such as materials science and nanotechnology.
4. Exploration of its mechanism of action and molecular targets in greater detail.
5. Evaluation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
In conclusion, (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is a synthetic compound with promising applications in various fields including pharmacology, biochemistry, and biotechnology. Its unique chemical structure and properties make it a promising candidate for further research and development. However, further studies are needed to determine its safety and efficacy in vivo and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one involves the reaction of 4-methylbenzohydrazide with ethyl acetoacetate in the presence of a catalyst, followed by the addition of hydrazine hydrate and ammonium acetate. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

(3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been extensively studied for its potential applications in pharmacology, biochemistry, and biotechnology. In pharmacology, this compound has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities. In biochemistry, it has been found to modulate the activity of various enzymes and proteins, including kinases and phosphatases. In biotechnology, it has been used as a fluorescent probe for imaging and detection of biological molecules.

properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

(3E)-2-amino-3-[(4-methylphenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C17H18N6O/c1-10-6-8-11(9-7-10)20-21-14-15(18)22-23-16(14)19-13-5-3-2-4-12(13)17(23)24/h6-9,20H,2-5H2,1H3,(H2,18,22)/b21-14+

InChI Key

VWVJICZYWPBZIL-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/2\C(=NN3C2=NC4=C(C3=O)CCCC4)N

SMILES

CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC4=C(C3=O)CCCC4)N

Canonical SMILES

CC1=CC=C(C=C1)NN=C2C(=NN3C2=NC4=C(C3=O)CCCC4)N

Origin of Product

United States

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